molecular formula C17H14N4S B501338 3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 577763-02-1

3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B501338
CAS RN: 577763-02-1
M. Wt: 306.4g/mol
InChI Key: MVCRJTYRSKOGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . It’s a novel tubulin inhibitor that evokes G2/M cell cycle arrest and apoptosis in certain cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves various synthetic approaches . For instance, one method involves condensing 4-amino-5-(3,4-dialkoxyphenyl)-4H-[1,2,4]-triazole-3-thiol with various aromatic carboxylic acids in the presence of phenacyl bromides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is significant in drug design, discovery, and development . The structure-activity relationship of these compounds is particularly important .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are complex and involve various mechanisms . For example, one compound was found to inhibit glycogen synthase kinase-3 β (GSK-3β) with an IC50 equal to 0.883 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can vary. For example, one compound was crystallized from aqueous DMF as yellow crystals .

Scientific Research Applications

Anticancer Activity

The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have shown promising anticancer properties. For instance, certain derivatives bearing the 3,4,5-trimethoxyphenyl moiety have been screened for their antiproliferative potential against various human cancer cell lines, including lung, breast, and ovarian carcinoma cells . The ability to inhibit the growth of cancer cells makes these compounds valuable in the development of new anticancer therapies.

Antimicrobial Properties

These compounds also exhibit significant antimicrobial activity. The hybrid nucleus made by the fusion of triazole and thiadiazine moieties contributes to a wide range of applications as synthetic intermediates and pharmaceuticals with potent antimicrobial properties . This makes them potential candidates for developing new antibiotics or antiseptics.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives are well-documented. They have been used to alleviate pain and reduce inflammation, which is beneficial in the treatment of conditions like arthritis and other inflammatory diseases .

Antioxidant Capacity

These derivatives have been recognized for their antioxidant capabilities. Antioxidants are crucial in protecting the body from oxidative stress and free radical damage, which can lead to chronic diseases such as cancer and heart disease .

Antiviral Applications

The antiviral properties of these compounds are noteworthy. They have been explored for their potential to inhibit the replication of various viruses, which is essential in the fight against viral infections .

Enzyme Inhibition

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives serve as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . This application is particularly important in drug design, where enzyme inhibition can lead to therapeutic effects for a range of diseases.

Antitubercular Agents

These compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Their role as antitubercular agents opens up possibilities for new treatments for this infectious disease .

CNS Stimulant Properties

Some derivatives of this compound have been identified as central nervous system (CNS) stimulants. This application could be beneficial in treating disorders characterized by CNS depression or impairment .

properties

IUPAC Name

3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-18-19-17-21(16)20-15(11-22-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCRJTYRSKOGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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